1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
CAS No.: 477889-78-4
Cat. No.: VC8119692
Molecular Formula: C11H14F3NO2
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
![1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol - 477889-78-4](/images/structure/VC8119692.png)
Specification
CAS No. | 477889-78-4 |
---|---|
Molecular Formula | C11H14F3NO2 |
Molecular Weight | 249.23 g/mol |
IUPAC Name | 1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol |
Standard InChI | InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2 |
Standard InChI Key | NBDRVJMAESHLBR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O |
Canonical SMILES | C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]-2-propanol, reflects its trifluoromethyl group at position 1, a propanol backbone with hydroxyl and amino substituents, and a phenyl-bearing ethyl side chain . The InChI code (1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2
) confirms the presence of hydrogen-bond donors (two hydroxyl groups and one amine) and acceptors, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 249.23 g/mol | |
Purity | 90% | |
Physical Form | Solid | |
Storage Conditions | Ambient temperature | |
Hazard Codes | H302, H312, H332 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and amine groups facilitate hydrogen bonding, impacting crystallization and solubility in polar solvents . Notably, experimental data on melting point, boiling point, and density remain unreported in publicly available sources.
Synthesis and Manufacturing
Hazard Code | Description | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | P301 + P312 + P330: Rinse mouth |
H312 | Harmful in contact with skin | P280: Wear gloves |
H332 | Harmful if inhaled | P304 + P340 + P312: Remove to fresh air |
Applications and Research Perspectives
Pharmaceutical Intermediates
The compound’s chiral centers and fluorine atoms make it a candidate for synthesizing β-blockers or neuromodulators. Fluorine’s electronegativity can enhance binding affinity to biological targets, while the hydroxyl and amine groups enable derivatization into prodrugs .
Catalytic Asymmetric Synthesis
Trifluoromethyl amino alcohols are widely used as ligands in asymmetric catalysis. For instance, they facilitate enantioselective aldol reactions or epoxidations, though specific applications of this compound remain unexplored .
Material Science
The trifluoromethyl group’s hydrophobicity could be leveraged in surface coatings or polymer additives to improve water resistance .
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